![molecular formula C20H17BrO B14680539 1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone CAS No. 35670-70-3](/img/structure/B14680539.png)
1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone is an organic compound with the molecular formula C18H15BrO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone typically involves the bromination of naphthalene followed by acetylation. One common method involves the reaction of 1-bromonaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromonaphthalene: A precursor in the synthesis of 1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone.
4-Bromoacetophenone: Another brominated aromatic compound with different applications.
1-Acetyl-4-bromo-naphthalene: A structurally similar compound with potential differences in reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which combines a brominated naphthalene ring with an acetyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
35670-70-3 |
|---|---|
Molekularformel |
C20H17BrO |
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
1-[2-[1-(4-bromonaphthalen-1-yl)ethyl]phenyl]ethanone |
InChI |
InChI=1S/C20H17BrO/c1-13(15-7-3-4-8-17(15)14(2)22)16-11-12-20(21)19-10-6-5-9-18(16)19/h3-13H,1-2H3 |
InChI-Schlüssel |
HSPMSMQEQJDROB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1C(=O)C)C2=CC=C(C3=CC=CC=C32)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


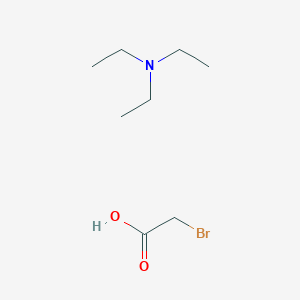
![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)
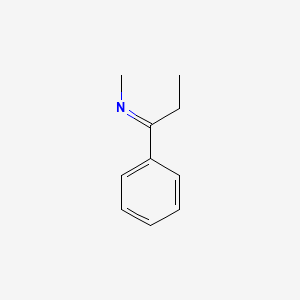
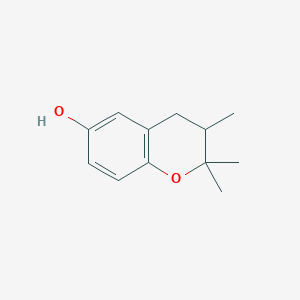
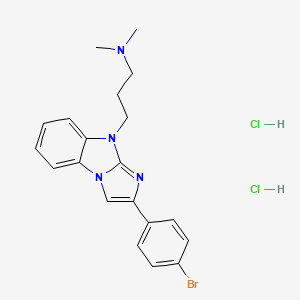
![[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B14680485.png)



![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)

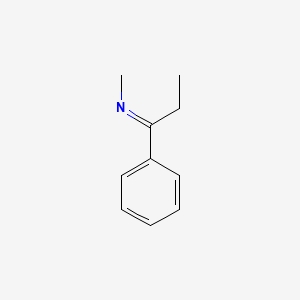
![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)

